6-Methoxy-2-phenylbenzo[b]furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O2/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
QTQAUQBONUHAOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 2 Phenylbenzo B Furan and Its Derivatives
Classical Approaches to the Benzofuran (B130515) Scaffold
Classical methods for constructing the benzofuran ring system have been foundational in organic synthesis. These strategies typically involve the formation of a key C-O bond followed by an intramolecular cyclization to build the heterocyclic core.
O-Alkylation and Subsequent Cyclization Strategies
A prominent classical route to benzofurans involves the O-alkylation of a phenol (B47542) with a suitable electrophile, followed by an intramolecular cyclization. For instance, the reaction of a phenoxide with an α-haloarylketone generates an α-aryloxyaryl ketone intermediate. nih.gov This intermediate can then undergo intramolecular Friedel-Crafts acylation, often promoted by a Lewis acid or a transition metal catalyst, to yield the benzofuran structure. nih.gov Various catalysts, including BBl₃, p-toluenesulfonic acid (pTSA), and bismuth(III) triflate (Bi(OTf)₃), have been successfully employed in the total synthesis of naturally occurring stilbenoids containing the benzofuran core. nih.gov
Another variation of this strategy involves the reaction of o-hydroxyacetophenone with acid chlorides to form ketoesters, which can then be cyclized to afford benzofurans in the presence of low-valent titanium. jocpr.com
Perkin Reaction Conditions for Benzo[b]furan Formation
The Perkin reaction, historically significant in the synthesis of coumarins, can be adapted for the formation of benzofurans. nih.govacs.org The Perkin rearrangement specifically refers to the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) base to yield a benzofuran. wikipedia.org This transformation proceeds through the initial opening of the lactone ring to form a carboxylate and a phenolate (B1203915) intermediate. wikipedia.org While the Perkin reaction itself is a distinct named reaction, the underlying principles of intramolecular cyclization of phenolic precursors are central to many benzofuran syntheses.
Transition Metal-Catalyzed Coupling Reactions
The advent of transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzofurans, offering milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromobenzo[b]furans
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the benzofuran core. Starting with pre-formed 2-bromobenzo[b]furans, various substituents can be introduced at the 2-position.
A highly efficient method for the synthesis of 2-alkenylbenzo[b]furan derivatives involves the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents. rsc.orgnih.gov This approach has demonstrated excellent yields (up to 97%) for a wide range of substrates. rsc.orgnih.gov The reaction is typically carried out at 80 °C for 4 hours in 1,2-dichloroethane (B1671644) (DCE) and is notable for proceeding without the need for a base. nih.gov This methodology is effective for both aliphatic and aromatic alkenylaluminum reagents and is compatible with electron-neutral, electron-rich, and electron-deficient 2-bromobenzo[b]furans. nih.gov Furthermore, the reaction has been successfully scaled up to the gram scale, highlighting its practical utility. nih.gov
Table 1: Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[b]furans with Alkenylaluminum Reagents nih.gov
| Entry | 2-Bromobenzo[b]furan Derivative | Alkenylaluminum Reagent | Product | Yield (%) |
| 1 | 2-Bromobenzo[b]furan | (E)-Hex-1-en-1-yldiisobutylaluminum | (E)-2-(Hex-1-en-1-yl)benzo[b]furan | 95 |
| 2 | 2-Bromo-5-methylbenzo[b]furan | (E)-Hex-1-en-1-yldiisobutylaluminum | (E)-5-Methyl-2-(hex-1-en-1-yl)benzo[b]furan | 97 |
| 3 | 2-Bromo-6-methoxybenzo[b]furan | (E)-Styryldiisobutylaluminum | (E)-6-Methoxy-2-styrylbenzo[b]furan | 92 |
| 4 | 2-Bromo-5-chlorobenzo[b]furan | (E)-Styryldiisobutylaluminum | (E)-5-Chloro-2-styrylbenzo[b]furan | 85 |
Reaction conditions: 2-bromobenzo[b]furan (0.5 mmol), alkenylaluminum reagent (0.8 mmol), PdCl₂ (3 mol%), XantPhos (6 mol%), DCE, 80 °C, 4 h. Isolated yields.
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, influencing catalyst stability and reactivity. nih.gov For the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, the use of XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand in conjunction with a palladium(II) chloride (PdCl₂) catalyst has proven to be highly effective. rsc.orgnih.gov The PdCl₂/XantPhos system promotes efficient coupling, leading to high yields of the desired 2-alkenylbenzo[b]furans. nih.gov
Biaryl monophosphine ligands, in general, are widely used in palladium-catalyzed C-N and C-C bond-forming reactions. nih.gov These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination. youtube.com The selection of an appropriate ligand is often determined by the specific substrates and reaction conditions. nih.gov
Larock-Type Cyclization Methodologies
The Larock-type cyclization represents a powerful tool for the synthesis of benzo[b]furans. This methodology typically involves the palladium-catalyzed coupling of o-iodophenols or their derivatives with alkynes. A modified Larock-type coupling has been successfully employed for the synthesis of various benzo[b]furan derivatives. For instance, the reaction of o-iodophenol derivatives with 3-silyl-1-arylpropinone can yield 2-silylbenzo[b]furans. nih.gov These silylated intermediates are versatile and can be further functionalized. For example, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can remove the silyl (B83357) group, and subsequent reactions can be performed to introduce other functionalities. nih.gov
Another variation of this methodology involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org This two-step process allows for the synthesis of 2,3-disubstituted benzo[b]furans under mild conditions. The success of the cyclization step is often dependent on the nature of the substituents on both the alkyne and the aromatic ring, with electron-donating groups on the arene generally favoring the reaction. organic-chemistry.org
Copper-Catalyzed Approaches
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of benzo[b]furans. These methods often involve the intramolecular cyclization of appropriately substituted precursors. One such approach utilizes a catalytic amount of copper(I) chloride (CuCl) and cesium carbonate (Cs2CO3) to effect the intramolecular cyclization of 2-alkynyl phenols. rsc.org This protocol is noted for its mild reaction conditions, high yields, and broad substrate scope, making it a practical route to 2-substituted benzo[b]furans. rsc.org
In a different strategy, one-pot processes have been developed that utilize non-precious transition metal catalysts. nih.gov For instance, regioselective iron(III)-catalyzed halogenation of an aryl ring, followed by a copper-catalyzed O-arylation, can produce various benzo[b]furan analogues. nih.gov This method highlights the potential for tandem reactions where one metal facilitates the introduction of a leaving group and another catalyzes the subsequent cyclization. It has been demonstrated that even parts-per-million levels of copper can effectively catalyze the intramolecular O-arylation step. nih.gov
| Catalyst System | Starting Materials | Product Type | Key Features |
| CuCl / Cs2CO3 | 2-Alkynyl phenols | 2-Substituted benzo[b]furans | Mild conditions, high yields, broad substrate scope. rsc.org |
| FeCl3 / Copper | 1-Arylketones | 2-Arylbenzo[b]furans | One-pot process, regioselective halogenation followed by cyclization. nih.gov |
Metal-Free Synthetic Protocols
While metal-catalyzed reactions are prevalent, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification.
O-Carbamate-Directed Metalation Strategies
The aryl O-carbamate group is a powerful directed metalation group (DMG) in organic synthesis. acs.orgnih.gov This functionality can direct lithiation to the ortho position, allowing for the introduction of various electrophiles. This strategy can be coupled with other transformations to construct the benzo[b]furan core. For example, a sequence involving directed ortho metalation, anionic ortho-Fries rearrangement, and a subsequent radical-induced cyclization has been utilized to prepare highly substituted benzo[b]furans. cdnsciencepub.com The O-carbamate group, particularly the diethylcarbamate group (-OCONEt2), is among the most effective DMGs for this purpose. acs.orgnih.gov
Radical Cyclization Cascade Approaches
Radical cyclizations provide a unique avenue for the synthesis of complex heterocyclic systems. Cascade radical reactions have been developed to construct benzofuran derivatives. These reactions often involve the generation of a radical species that undergoes a series of intramolecular cyclizations. For instance, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, ultimately leading to complex benzofurylethylamine derivatives. researchgate.netnih.gov This method is notable for its ability to rapidly increase molecular complexity and generate polycyclic benzofurans. researchgate.netnih.gov Another approach involves the treatment of propargyl iodophenol derivatives with a tethered alkene, which, under radical conditions, can lead to the formation of tricyclic 3-alkylidene dihydrobenzofurans. aalto.fi These products can then serve as precursors for further elaboration into fully aromatic benzofurans. aalto.fi
| Radical Precursor Type | Key Transformation | Resulting Structure |
| 2-Iodo aryl allenyl ethers | SET-initiated radical cyclization/intermolecular coupling | Complex benzofurylethylamine derivatives researchgate.netnih.gov |
| Propargyl iodophenol derivatives with tethered alkene | Radical cascade cyclization | Tricyclic 3-alkylidene dihydrobenzofurans aalto.fi |
Regioselective Synthesis of 6-Methoxy-2-phenylbenzo[b]furan Isomers and Derivatives
The ability to control the placement of substituents on the benzo[b]furan core is crucial for the synthesis of specific isomers and for structure-activity relationship studies.
Control of Substituent Placement
Regioselectivity in benzo[b]furan synthesis can be achieved through various strategies. In methods involving the reaction of phenols with α-haloketones, the choice of reaction conditions can dictate the outcome. For example, the use of neutral alumina (B75360) can promote the formation of 2-substituted benzo[b]furans with high regiocontrol. researchgate.net
Directed ortho metalation strategies, as discussed earlier, offer excellent control over substituent placement. The choice and positioning of the directed metalation group on the starting aromatic ring determines the site of metalation and subsequent functionalization. acs.orgcdnsciencepub.com For instance, starting with a methoxy-substituted phenyl carbamate (B1207046) allows for the regioselective introduction of substituents that will ultimately be part of the final benzo[b]furan structure. cdnsciencepub.com
Furthermore, in palladium-catalyzed cyclizations of o-iodoanisoles, the substitution pattern on the starting materials directly translates to the substitution pattern of the resulting benzo[b]furan. organic-chemistry.org This allows for the programmed synthesis of specific isomers. The reaction of 3-hydroxy-2-pyrones with nitroalkenes has also been shown to provide a regioselective route to substituted benzofuranones, which can then be converted to the corresponding benzofurans. oregonstate.edu This method allows for the creation of complex substitution patterns with a high degree of control. oregonstate.edu
Functionalization at C-3 Position
The introduction of functional groups at the C-3 position of the this compound scaffold is a critical step in the synthesis of many biologically active compounds. This has been achieved through several key synthetic strategies, including acylation and formylation reactions.
One notable approach involves the acylation of a pre-existing benzofuran core. Research has demonstrated the successful synthesis of 3-acylbenzofuran derivatives, which can serve as versatile intermediates for further chemical transformations. For instance, while direct Friedel-Crafts acylation of benzofurans can lead to a mixture of C-2 and C-3 isomers, specific strategies have been developed to achieve high regioselectivity for the C-3 position. nih.gov
A significant method for introducing a formyl group at the C-3 position is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation on electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The resulting 3-formylbenzofurans are valuable precursors for the synthesis of more complex molecules. nih.gov
Detailed studies on related benzofuran structures, such as 6-acetyl-5-methoxy-2-methylbenzofuran, have provided valuable insights into the reactivity of the C-3 position. In these cases, the C-3 position has been successfully functionalized to introduce carboxylic acid and carboxamide groups, highlighting the versatility of this position for derivatization. nih.gov
The following tables summarize key research findings for the C-3 functionalization of benzofuran derivatives, providing details on the starting materials, reagents, and the resulting products.
Table 1: C-3 Acylation and Formylation of Benzofuran Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydroxychalcone derivatives | 1. PhI(OAc)₂2. Base | 3-Acylbenzofurans | High | nih.gov |
| 2-Hydroxychalcone derivatives | 1. Rearrangement2. (CF₃)₂CHOH, p-TsOH | 3-Formylbenzofurans | High | nih.gov |
| Electron-rich arenes | POCl₃, DMF, H₂O | Aryl aldehyde | - | wikipedia.org |
Table 2: C-3 Functionalization of 6-Acetyl-5-methoxy-2-methylbenzofuran
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | 2 M NaOH, Ethanol, Heat; then 2 M HCl | 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid | - | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid | Procedure 1 (details not specified) | 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 30 | nih.gov |
It is important to note that while the general principles of electrophilic substitution at the C-3 position of benzofurans are well-established, the specific application of these methods to this compound may require optimization of reaction conditions to achieve the desired outcomes. The electronic and steric effects of the substituents at the C-2 and C-6 positions will play a crucial role in modulating the reactivity of the C-3 position.
Derivatization and Chemical Functionalization of the 6 Methoxy 2 Phenylbenzo B Furan Scaffold
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the benzo[b]furan ring system makes it susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents, namely the methoxy (B1213986) group on the benzene (B151609) ring and the phenyl group at the 2-position of the furan (B31954) ring.
Friedel-Crafts Acylation of Benzo[b]furan Derivatives
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings. In the context of benzo[b]furan derivatives, this reaction has been utilized to synthesize key intermediates for various applications. For instance, the Friedel-Crafts acylation of 7-methoxy-2-phenylbenzo[b]furan has been investigated to determine optimal conditions for a selective reaction. ub.edu This reaction led to the formation of 1-(7-methoxy-2-phenylbenzo[b]furan-3-yl)ethanone in good yield. ub.edu The use of acid ion-exchange resins as catalysts has also been explored in these reactions. ub.edu
The acylation of other substituted benzofurans, such as the reaction of 2-phenylbenzo[b]furan-3-yl)ethan-1-ones with various acylating agents, has been reported to produce a range of methanone (B1245722) derivatives. semanticscholar.org For example, the reaction of (2-phenylbenzo[b]furan-3-yl)ethan-1-ones with acyl chlorides in the presence of a Lewis acid can yield (4-hydroxy-3,5-dimethoxyphenyl)-(2-phenylbenzo[b]furan-3-yl)methanones. semanticscholar.org
The reactivity of the benzo[b]furan core in Friedel-Crafts reactions is influenced by the substituents present. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack. wikipedia.orglibretexts.org The position of acylation is directed by the combined influence of the methoxy group and the fused furan ring.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 7-methoxy-2-phenylbenzo[b]furan | Acetic anhydride, acid ion-exchange resin | 1-(7-methoxy-2-phenylbenzo[b]furan-3-yl)ethanone | Good | ub.edu |
| (2-phenylbenzo[b]furan-3-yl)ethan-1-ones | Acyl chlorides, Lewis acid | (4-hydroxy-3,5-dimethoxyphenyl)-(2-phenylbenzo[b]furan-3-yl)methanones | 68-76% | semanticscholar.org |
Halogenation Studies
Halogenation is a fundamental transformation in organic synthesis, providing a handle for further functionalization. The introduction of halogen atoms onto the 6-methoxy-2-phenylbenzo[b]furan scaffold can be achieved through various methods, with the regioselectivity being a key consideration.
Bromination of furan and its derivatives typically occurs preferentially at the 2-position. pearson.compearson.com In the case of 2-substituted benzofurans, electrophilic attack is generally directed to the 3-position. For this compound, the presence of the activating methoxy group on the benzene ring can also influence the position of halogenation.
Studies on related benzofuran (B130515) systems have shown that bromination can be directed to specific positions. For example, to avoid competitive bromination at the C-4 position of a benzo[b]furan during a bromodesilylation process, an isopropyl group was first exchanged for an acetyl group. nih.gov Subsequent bromodesilylation then yielded the desired 2-bromo derivative. nih.gov These brominated derivatives are versatile intermediates for further modifications via palladium-catalyzed coupling reactions or nucleophilic displacements. semanticscholar.orgnih.gov
Introduction of Alkyl and Alkenyl Substituents
The introduction of alkyl and alkenyl groups onto the this compound scaffold can significantly impact its biological properties. Various synthetic methodologies have been developed to achieve this functionalization.
One approach involves the reaction of cobalt-complexed propargylium cations with furan derivatives. clockss.org Furan itself has been shown to undergo dialkylation with these reagents. clockss.org This method offers a regioselective way to introduce acetylenic moieties that can be subsequently reduced to the corresponding alkyl or alkenyl groups. clockss.org
Another strategy involves the use of 2-(4-N-maleimidophenyl)-6-methoxybenzofuran as a derivatizing agent. nih.gov This compound readily reacts with aliphatic thiols to form fluorescent adducts, demonstrating a method for introducing complex substituents onto the phenyl ring at the 2-position. nih.gov
Carboxylation and Esterification Reactions
The introduction of carboxylic acid and ester functionalities onto the this compound scaffold provides opportunities for creating derivatives with altered solubility and potential for amide bond formation.
The synthesis of carboxylic acid derivatives of benzofurans can be achieved through various routes. One method involves the O-alkylation of a substituted salicylaldehyde (B1680747) with a bromo-phenylacetate derivative, followed by hydrolysis of the resulting ester and subsequent cyclization to form the benzofuran carboxylic acid. ub.edu For instance, 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid can be cyclized under Perkin reaction conditions to yield 7-methoxy-2-phenylbenzo[b]furan. ub.edu
Esterification of existing carboxylic acid groups on the benzofuran scaffold is a straightforward process. For example, the transformation of anthra[2,3-b]furan-3-carboxylic acid into its corresponding esters has been reported. reactionbiology.com While direct esterification can be challenging, conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an alcohol provides an efficient route to the desired ester. reactionbiology.com
Amination and Amide Functionalization
The incorporation of amino and amide groups into the this compound structure is a key strategy for developing new bioactive molecules. These functional groups can participate in hydrogen bonding and other interactions with biological targets.
A common route to amino-substituted benzofurans involves the reduction of a corresponding nitro derivative. semanticscholar.orgnih.gov For example, a series of amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans were synthesized by reducing the nitro group of the precursor with iron in the presence of hydrochloric acid. semanticscholar.orgnih.gov
Amide functionalization can be achieved by coupling an amino-substituted benzofuran with a carboxylic acid or its activated derivative. semanticscholar.orgnih.gov For instance, the reaction of amino benzofuranone derivatives with α-bromoacrylic acid in the presence of coupling agents like EDCI and HOBt yields the corresponding amide analogs. semanticscholar.orgnih.gov The synthesis of 2-(4-N-maleimidophenyl)-6-methoxybenzofuran involves the formation of an amide bond between an amine precursor and maleic anhydride. nih.gov
Strategic Modification of Methoxy and Phenyl Moieties
Modification of the methoxy and phenyl groups of the this compound scaffold offers another avenue for creating structural diversity and fine-tuning biological activity.
The methoxy group, an electron-donating group, can influence the electronic properties of the benzofuran system. wikipedia.org It can be demethylated to the corresponding phenol (B47542), which can then be further functionalized. For example, treatment with reagents like boron tribromide can effect demethylation.
Spectroscopic Characterization Techniques for Structural Elucidation of 6 Methoxy 2 Phenylbenzo B Furan and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds by mapping the chemical environments of specific atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In 6-methoxy-2-phenylbenzo[b]furan, the protons are located on the benzofuran (B130515) core and the pendant phenyl ring.
The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons of the phenyl group typically appear as a complex multiplet, while the protons on the benzofuran ring system show characteristic shifts and coupling patterns. The methoxy group protons (-OCH₃) are easily identified as a sharp singlet, typically appearing in the upfield region of the aromatic spectrum (around 3.8-3.9 ppm). rsc.orgcdnsciencepub.com The electron-donating methoxy group at the C-6 position influences the chemical shifts of the other protons on the benzofuran ring, particularly the H-5 and H-7 protons. cdnsciencepub.comoup.com
Based on data for the parent 2-phenylbenzofuran (B156813) blogspot.com and known substituent effects, the following table presents the predicted chemical shifts for the protons of this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.0-7.1 | Singlet (s) |
| H-4 | ~7.5-7.6 | Doublet (d) |
| H-5 | ~6.9-7.0 | Doublet of doublets (dd) |
| H-7 | ~7.1-7.2 | Doublet (d) |
| Phenyl (H-2', H-6') | ~7.8-7.9 | Multiplet (m) |
| Phenyl (H-3', H-4', H-5') | ~7.3-7.5 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
This interactive table provides predicted ¹H NMR data. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to resolve signals for each carbon atom.
For this compound, distinct signals are expected for the two quaternary carbons of the furan (B31954) ring (C-2 and C-3a), the six carbons of the benzo portion, the six carbons of the phenyl ring, and the single carbon of the methoxy group. The carbon attached to the oxygen of the methoxy group (C-6) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons of the phenyl ring and the benzofuran core will have characteristic chemical shifts based on their electronic environment. uba.ar The ¹³C NMR spectrum of the parent 2-phenylbenzofuran shows signals for its 14 carbon atoms, with the C-2 and C-7a carbons appearing at the lowest fields (δ 155.9 and 154.9 ppm, respectively) due to their attachment to oxygen. blogspot.com The introduction of a methoxy group at C-6 would primarily affect the shifts of C-5, C-6, and C-7.
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~156 |
| C-3 | ~102 |
| C-3a | ~123 |
| C-4 | ~121 |
| C-5 | ~115 |
| C-6 | ~160 |
| C-7 | ~96 |
| C-7a | ~155 |
| C-1' | ~130 |
| C-2', C-6' | ~125 |
| C-3', C-5' | ~129 |
| C-4' | ~129 |
| Methoxy (-OCH₃) | ~56 |
This interactive table provides predicted ¹³C NMR data. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (C₁₅H₁₂O₂), the expected exact molecular weight is approximately 224.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 224. The fragmentation of benzofuran derivatives is well-documented and typically involves characteristic losses. nih.govnih.gov Common fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺ (m/z ≈ 209). This is a common fragmentation for methoxy-substituted aromatic compounds.
Loss of a formyl radical (•CHO): This would lead to a fragment at [M-29]⁺ (m/z ≈ 195).
Loss of carbon monoxide (CO): Resulting in a fragment at [M-28]⁺ (m/z ≈ 196), which is characteristic of furan rings. researchgate.net
| Ion | Predicted m/z | Description |
| [M]⁺ | 224 | Molecular Ion |
| [M-CH₃]⁺ | 209 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺ | 196 | Loss of carbon monoxide |
| [M-CHO]⁺ | 195 | Loss of a formyl radical |
| [C₁₃H₉O]⁺ | 181 | Subsequent loss of CO from the [M-CH₃]⁺ fragment |
This interactive table summarizes the predicted major fragments in the mass spectrum. The relative intensities of these fragments can provide further structural information.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. These include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region. uomustansiriyah.edu.iq
Aryl Ether C-O stretching: This is a key feature. Aryl alkyl ethers typically show two strong C-O stretching bands. blogspot.comlibretexts.org An asymmetric stretch is expected in the 1200-1275 cm⁻¹ range, and a symmetric stretch appears around 1020-1075 cm⁻¹.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3030 | Stretching of C-H bonds on the aromatic rings. |
| Aliphatic C-H Stretch | 2960 - 2850 | Stretching of C-H bonds in the methoxy group. |
| Aromatic C=C Stretch | 1600 - 1450 | In-ring carbon-carbon stretching vibrations. |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Asymmetric stretching of the aryl-O-CH₃ bond. |
| Symmetric C-O-C Stretch | 1075 - 1020 | Symmetric stretching of the aryl-O-CH₃ bond. |
| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of C-H bonds on the substituted rings. |
This interactive table lists the expected characteristic IR absorption bands. The exact positions and intensities can provide clues about the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state upon absorption of UV or visible light. It is particularly useful for analyzing compounds with conjugated π-electron systems.
The benzofuran ring system fused with a phenyl group creates an extended conjugated system, which is expected to absorb strongly in the UV region. The spectrum is typically characterized by π → π* transitions. The parent 2-phenylbenzofuran exhibits strong absorption bands. The addition of a methoxy group (-OCH₃), which is an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). researchgate.netnih.gov
Studies on substituted benzofurans have shown that the position of the substituent significantly affects the UV spectrum. A methoxy group, being an electron-donating group, can extend the conjugation through resonance, leading to absorption at longer wavelengths. researchgate.net For 6-methoxy-2-phenylbenzofuran, one would expect multiple absorption bands in the UV region, likely with a λₘₐₓ value higher than that of unsubstituted 2-phenylbenzofuran. Benzofuran itself has absorption bands around 245, 275, and 282 nm. researchgate.net Phenyl substitution and further methoxy substitution would shift these to well above 300 nm.
| Transition Type | Predicted λₘₐₓ Range (nm) | Description |
| π → π | 250 - 270 | High-energy transition within the aromatic system. |
| π → π | 300 - 330 | Lower-energy transition of the extended conjugated system. |
This interactive table presents the expected UV-Vis absorption maxima. The solvent can influence the exact position of these bands.
Computational Chemistry Approaches
Computational methods allow for the in-silico investigation of molecular structures, properties, and interactions, offering insights that complement experimental findings.
Calculations can map the electron density, identifying electron-rich and electron-deficient regions susceptible to electrophilic or nucleophilic attack. The methoxy group at the C-6 position is an electron-donating group, which is expected to increase the electron density of the benzofuran ring system, influencing its reactivity in chemical transformations.
Time-dependent DFT (TD-DFT) is an extension of DFT used to calculate excited state properties, such as UV-Vis absorption spectra and core excitation energies. nih.govrsc.org Such calculations can predict the electronic transitions within the molecule, correlating them with experimental spectroscopic data. nih.gov The accuracy of these predictions can be sensitive to the choice of functional, with short-range corrected hybrid functionals often providing more precise results for core excitations. rsc.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is pivotal in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Derivatives of this compound have been subjected to molecular docking studies to evaluate their potential as inhibitors of various enzymes. For instance, a series of methoxy-substituted 2-phenylbenzofurans were investigated as inhibitors of human monoamine oxidase (MAO-A and MAO-B), enzymes linked to neurological disorders. nih.gov Docking studies confirmed the experimental findings, showing that the substitution pattern on the phenyl ring significantly influences the binding affinity and selectivity for MAO-A or MAO-B. nih.gov Specifically, the studies highlighted key amino acid residues within the enzyme's active site that are crucial for inhibition. nih.gov
In other studies, related benzofuran structures have been docked against different therapeutic targets, demonstrating the versatility of this scaffold. While some methoxy-substituted 2-arylbenzo[b]furans were found to be inactive against the α-glucosidase enzyme, others showed significant inhibitory effects against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. mdpi.com Docking simulations on related compounds have also explored interactions with the colchicine (B1669291) binding site of tubulin, a target for anticancer agents. nih.gov
Table 1: Examples of Molecular Docking Studies on 2-Phenylbenzo[b]furan Analogs
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Methoxy-2-phenylbenzofurans | Monoamine Oxidase A/B (MAO-A/B) | Substitution patterns determine affinity and selectivity. Docking confirmed experimental IC50 values and identified key residue interactions. | nih.gov |
| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | Protein Tyrosine Phosphatase 1B (PTP1B) | Methoxy-substituted derivatives showed significant inhibitory activity. | mdpi.com |
| 7-Hydroxy-6-methoxy-2-methylbenzo[b]furan derivative | α,β-Tubulin | Docking simulations investigated interactions at the colchicine binding site to explain antiproliferative activity. | nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the reactivity and stability of a molecule. chemrxiv.org
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org It is associated with lower stability, higher polarizability, and efficient charge transfer processes. chemrxiv.orglew.ro
The HOMO-LUMO gap can be calculated using DFT and is influenced by the electronic properties of substituents. Electron-donating groups, like the methoxy group in this compound, tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. nih.govumich.edu By analyzing the energies of these frontier orbitals, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's chemical behavior. chemrxiv.org
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation | Reference |
|---|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. | chemrxiv.org |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Proportional to the HOMO-LUMO gap. | chemrxiv.org |
| Softness (σ) | σ = 1 / η | The reciprocal of hardness; measures the polarizability of a molecule. | chemrxiv.org |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a species to accept electrons. | chemrxiv.org |
Reaction Mechanism Elucidation Studies
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.
The synthesis of 2-phenylbenzo[b]furans often involves palladium-catalyzed cross-coupling reactions, which form the crucial carbon-carbon bond between the benzofuran core and the phenyl ring. A common strategy is the coupling of a substituted phenol (B47542) with a phenyl-containing component. For example, a modified Larock-type coupling can be used to synthesize the benzofuran ring system. nih.gov
A generalized catalytic cycle for a palladium-catalyzed reaction, such as a Suzuki or Negishi coupling, to form the 2-phenylbenzofuran scaffold typically involves three main steps:
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., a 2-halobenzofuran), inserting into the carbon-halogen bond to form a palladium(II) complex.
Transmetalation (for Suzuki/Negishi) or Migratory Insertion (for Heck): In a Suzuki reaction, a phenylboronic acid (with a base) transfers the phenyl group to the palladium(II) complex. In a Negishi reaction, an organozinc reagent is used. nih.gov This step replaces the halide on the palladium complex with the phenyl group.
Reductive Elimination: The two organic groups (the benzofuranyl and the phenyl) on the palladium(II) complex couple and are eliminated from the metal center, forming the final 2-phenylbenzo[b]furan product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic approach is highly versatile and allows for the introduction of various substituents on both the benzofuran and phenyl moieties. nih.gov
Radical-mediated reactions involve intermediates with unpaired electrons. Such pathways are often investigated in the context of antioxidant activity or certain synthetic transformations. The ability of a compound to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is a common measure of its antioxidant potential.
For methoxy-substituted 2-arylbenzo[b]furans, studies have indicated a lack of DPPH radical scavenging activity. mdpi.com This suggests that these compounds are not effective hydrogen atom donors to stabilize free radicals. Research on analogous compounds indicates that the presence of a free hydroxyl group on the benzofuran ring system appears to be essential for significant antioxidant activity. mdpi.com Since this compound lacks this free hydroxyl group, it is not expected to participate significantly in radical-mediated antioxidant pathways involving hydrogen atom donation.
Theoretical and Mechanistic Investigations of 6 Methoxy 2 Phenylbenzo B Furan Reactivity
Mechanistic Elucidation
A comprehensive search of the scientific literature did not yield specific studies focused on the kinetic isotope effect (KIE) of 6-methoxy-2-phenylbenzo[b]furan. The kinetic isotope effect is a powerful tool in mechanistic chemistry, providing insight into the rate-determining step of a reaction by observing the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.
While direct KIE studies on this compound are not available, the principles of KIE can be applied to hypothesize about its reactivity. For instance, in reactions involving the cleavage of a C-H bond on the aromatic rings or the methoxy (B1213986) group, a primary kinetic isotope effect would be expected if this bond-breaking event is part of the rate-determining step. The magnitude of the KIE (kH/kD) would provide information about the transition state of the reaction.
Theoretical studies on related 2-phenylbenzofuran (B156813) derivatives have focused on their antioxidant properties, often involving hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms. rsc.orgresearchgate.netrsc.org For these types of reactions, KIE studies would be invaluable in distinguishing between different mechanistic pathways. For example, a significant KIE would support a mechanism where C-H or O-H bond cleavage is kinetically important.
Although no experimental data is currently available for this compound, future research employing kinetic isotope effect studies would be highly beneficial for a deeper understanding of its reaction mechanisms. Such studies could involve the synthesis of isotopically labeled this compound and subsequent kinetic analysis in various chemical transformations.
Exploration of Biological Activities and Molecular Interactions of 6 Methoxy 2 Phenylbenzo B Furan and Its Derivatives
Antiproliferative and Anticancer Research
Derivatives of 6-methoxy-2-phenylbenzo[b]furan have shown notable efficacy as antiproliferative agents. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency. For instance, the discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, known as BNC105, was the result of a targeted design approach to develop potent tubulin polymerization inhibitors. nih.govnih.gov This compound has shown exceptional potency against cancer cells. nih.gov The antiproliferative properties of various benzofuran (B130515) derivatives have been evaluated against numerous cancer cell lines, revealing that their efficacy can be influenced by substitution patterns on the benzofuran ring. nih.govnih.govfrontiersin.org
A primary mechanism underlying the anticancer effects of this class of compounds is their interaction with tubulin, the protein subunit of microtubules. nih.gov Microtubules are dynamic polymers essential for various cellular functions, including cell division, migration, and maintaining cell shape. nih.gov By inhibiting the polymerization of tubulin, these derivatives disrupt the normal dynamics of microtubule assembly and disassembly. nih.govsciprofiles.com This disruption leads to the breakdown of the mitotic spindle, a structure crucial for chromosome segregation during cell division, ultimately arresting the cell cycle and inducing cell death. nih.govsciprofiles.com
The compound BNC105, a 6-methoxybenzo[b]furan derivative, is a potent inhibitor of tubulin polymerization and has been shown to be more potent than the benchmark agent Combretastatin A-4 (CA-4) in certain contexts. nih.gov Its activity is highly selective for proliferating endothelial cells, which is a key attribute for its function as a vascular disrupting agent (VDA) that can selectively target tumor vasculature. nih.gov
Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected Benzofuran Derivatives
| Compound/Derivative Name | Cell Line(s) | Antiproliferative Activity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference(s) |
| BNC105 | Various Cancer Cell Lines | Nanomolar range | Not specified | nih.govnih.gov |
| Benzofuran Derivative (BF1) | Prostatic Tumour (PC-3) | Potent activity reported | Not specified | nih.gov |
| Benzofuran Lignan (B3055560) (Benfur) | Jurkat | ~80 nM | Not specified | nih.gov |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
The inhibition of tubulin polymerization by these benzofuran derivatives is achieved through their binding to a specific location on the tubulin protein known as the colchicine (B1669291) binding site. nih.govresearchgate.net This site is located at the interface between the α- and β-tubulin subunits. nih.gov By occupying this site, compounds can prevent the tubulin dimers from assembling into microtubules. researchgate.net Molecular modeling studies have provided insights into these interactions, showing, for example, that a C7-hydroxyl group on the benzofuran ring can form a hydrogen bond with the Asn β258 residue of tubulin. nih.gov The orientation of substituents at the C-2 position of the benzofuran scaffold is also critical, as it projects into a gap between the tubulin subunits, allowing for the accommodation of larger chemical groups. nih.gov
A direct consequence of microtubule disruption and cell cycle arrest is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Studies have shown that treatment of cancer cells with benzofuran derivatives leads to classic hallmarks of apoptosis. For instance, the benzofuran lignan derivative known as Benfur was found to induce cell death by triggering a p53-dependent pathway. nih.gov Other research on a benzofuran-isatin conjugate, Compound 5a, demonstrated that its pro-apoptotic effects in colorectal cancer cells were associated with the upregulation of the tumor suppressor protein p53. frontiersin.org The induction of apoptosis is a critical endpoint for anticancer therapies, as it leads to the safe and effective elimination of malignant cells.
By interfering with microtubule formation, this compound derivatives effectively halt the progression of the cell cycle. nih.govfrontiersin.org The mitotic spindle, which is composed of microtubules, is essential for the proper separation of chromosomes during the M phase (mitosis) of the cell cycle. When microtubule dynamics are inhibited, the spindle cannot form correctly, leading to mitotic arrest. nih.gov Flow cytometry analysis has confirmed that cells treated with these compounds accumulate in the G2/M phase of the cell cycle. nih.govfrontiersin.org For example, a novel benzofuran derivative, Benfur, was shown to cause G2/M cell cycle arrest, particularly in cells with functional p53. nih.gov Similarly, another benzofuran derivative induced G0/G1 phase arrest in HT29 colorectal cancer cells. frontiersin.org
While the primary anticancer mechanism for many potent this compound derivatives is the inhibition of tubulin polymerization, research has also explored the potential for some members of the broader benzofuran class to interact with DNA. nih.govnih.gov For example, a study on synthetic 4-nitrophenyl functionalized benzofurans demonstrated that their antiproliferative activity was related to their ability to bind to telomeric DNA. nih.gov Another study found that the derivative Benfur could inhibit the DNA binding activity of the transcription factor NF-κB, which plays a key role in cancer cell survival and proliferation. nih.gov However, it is important to note that for potent colchicine-site binding agents like BNC105, direct interaction with DNA is not considered the main mechanism of action. nih.gov Instead, effects on DNA-related processes are often downstream consequences of the primary impact on cellular signaling and survival pathways. nih.gov Some research has also investigated functional copper complexes with benzofuran ligands, which have been shown to cleave DNA, suggesting a different, metal-mediated mechanism of action for these specific conjugates. researchgate.net
The investigation into the enzyme inhibition profiles of this compound derivatives is an area of ongoing research. While the primary focus has been on tubulin inhibition, the versatile benzofuran scaffold has been explored as an inhibitor for other protein targets. researchgate.net
There is no significant evidence in the reviewed literature to suggest that this compound derivatives are potent inhibitors of chorismate mutase. Studies on inhibitors of this enzyme have typically focused on other chemical structures, such as adamantane (B196018) derivatives. nih.gov However, research into related compounds has shown that the benzofuran core can be adapted to target enzymes in the same metabolic pathway. For instance, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which are structurally distinct from the 2-phenylbenzo[b]furans, were identified as inhibitors of chorismate synthase, a different enzyme in the shikimate pathway. nih.gov This suggests that while chorismate mutase may not be a primary target for the specific class of compounds discussed herein, the broader benzofuran family has the potential for diverse enzyme inhibition profiles.
Investigations into Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases. Some derivatives of this compound have been investigated for their role in modulating ROS levels. For instance, new methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans were synthesized and evaluated for their anti-inflammatory properties in U937 cells. These compounds demonstrated a significant ability to restore normal ROS levels following activation by lipopolysaccharide (LPS). cnr.it This suggests a potential mechanism of action involving the regulation of oxidative stress. Furthermore, a cell-based antioxidant activity assay using lipopolysaccharide (LPS) to induce ROS production in MCF-7 and Hek293-T cells revealed the potential of 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans to mitigate oxidative stress. nih.gov
Antimicrobial and Antifungal Investigations
The antimicrobial and antifungal potential of benzo[b]furan derivatives has been an active area of research. While direct studies on this compound are limited, related structures have shown promising activity. For example, the cupric complex of 6-methoxy-1-phenazinol 5,10-dioxide has been evaluated for its topical antimicrobial activity against a range of bacteria and fungi, including Candida albicans, Microsporum, and Trichophyton. nih.gov Additionally, 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, has demonstrated promising antifungal activities. nih.gov Research into halogenated furanones from marine red algae has shown they can inhibit biofilm formation in E. coli. nih.gov These findings suggest that the broader class of methoxy-substituted heterocyclic compounds warrants further investigation for antimicrobial and antifungal properties.
Anti-inflammatory Pathway Research
The anti-inflammatory effects of this compound derivatives have been linked to the modulation of key signaling pathways. A novel danshen methoxybenzo[b]furan derivative, XH-14, was found to exhibit anti-inflammatory properties in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. nih.gov XH-14 suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2, and inhibited the release of pro-inflammatory cytokines. nih.gov The underlying mechanism for this anti-inflammatory action was associated with the down-regulation of the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) activation. nih.gov
Similarly, newly synthesized methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans were shown to significantly inhibit the NF-κB pathway in U937 cells. cnr.it Further research on heterocyclic/benzofuran hybrids has identified compounds that inhibit inflammatory factors by targeting the NF-κB and MAPK signaling pathways. nih.gov Specifically, one piperazine/benzofuran hybrid was found to significantly inhibit the phosphorylation of key proteins in these pathways and reduce the secretion of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov The benzofuran lignan family, which often includes a 2-phenyl-7-methoxy-benzofuran skeleton, is also recognized for its potential anti-inflammatory properties, possibly through the inhibition of PGE2 production and lipoxygenase activity. nih.gov
Antioxidant Activity Assessment
The antioxidant potential of this compound derivatives has been a significant area of study. Research has shown that the structural skeleton of 2-arylbenzo[b]furan and the presence of phenolic hydroxyl groups are crucial for their antioxidant properties. nih.gov In one study, a series of 2-arylbenzo[b]furan derivatives were synthesized and evaluated, with most of the hydroxyl-functionalized compounds demonstrating potent antioxidant activity in a DPPH radical scavenging assay. nih.gov This was further validated in a model using LPS-stimulated RAW 264.7 macrophages. nih.gov
Similarly, new heterocyclic compounds bearing the benzo[b]furan moiety have been synthesized and their antioxidant activity evaluated using the ABTS method. eujournal.org Several of these compounds showed good antioxidant activity, with some exhibiting inhibition percentages as high as 87%. eujournal.org A cell-based antioxidant activity assay also demonstrated the potential of certain 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans to mitigate oxidative stress. nih.gov
Antiviral Research
While direct antiviral research on this compound is not extensively documented, studies on related furan (B31954) derivatives suggest potential in this area. nih.gov A series of novel 2-benzoxyl-phenylpyridine derivatives were assessed for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). Several of these compounds showed significant antiviral effects, inhibiting virus-induced cytopathic effects and reducing viral progeny yields. mdpi.com Their mechanism appears to target the early stages of viral replication, including RNA and protein synthesis, rather than direct inactivation of the virus. mdpi.com
Studies on Anti-Alzheimer Mechanisms (e.g., Amyloid Beta Aggregation Modulation)
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. frontiersin.org Research has explored the potential of benzo[b]furan derivatives to modulate this process. Some small molecules, such as N-phenylbenzofuran-2-carboxamide, have been shown to promote and accelerate the aggregation of Aβ42 into long, elongated fibril structures. nih.gov This seemingly counterintuitive effect is thought to mitigate neurotoxicity by sequestering the more toxic oligomeric forms of Aβ. nih.gov
Conversely, other studies have focused on inhibiting Aβ aggregation. Rifampicin and its derivatives, which contain a naphthohydroquinone or naphthoquinone structure, have been shown to inhibit Aβ1-40 aggregation and its associated neurotoxicity in a concentration-dependent manner. researchgate.net The mechanism for this is believed to involve the scavenging of free radicals. researchgate.net Furthermore, novel α-amino phosphonate (B1237965) derivatives have been identified as effective modulators of Aβ1-42 fibrils, leading to the formation of larger, co-assembled structures that reduce the cytotoxicity of Aβ1-42. nih.gov
Ligand-Receptor Interaction Studies (e.g., Adenosine (B11128) A1 receptor)
The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a role in regulating neuronal excitability. nih.gov Methoxy flavonoids isolated from Orthosiphon stamineus have been identified as active ligands for the adenosine A1 receptor, exhibiting antagonist effects. nih.gov A methoxybenzo[b]furan derivative known as XH-14, isolated from Salvia miltiorrhiza, is also recognized as an adenosine antagonist. nih.gov These findings highlight the potential for methoxy-substituted benzo[b]furan derivatives to interact with and modulate the activity of important receptors like the adenosine A1 receptor.
Structure Activity Relationship Sar Studies for 6 Methoxy 2 Phenylbenzo B Furan and Its Analogs
Impact of Substituent Position on Biological Activity
The placement of substituents on the benzofuran (B130515) scaffold is a critical determinant of biological efficacy. Even minor positional changes can lead to significant variations in potency and selectivity, highlighting the specific nature of the interactions between these compounds and their biological targets.
The position of the methoxy (B1213986) (-OCH₃) group on the benzo portion of the benzofuran ring significantly influences the molecule's activity. Comparative studies have demonstrated that compounds with a methoxy group at the C-6 position are often more potent than their C-7 substituted counterparts.
For instance, in a series of 2-phenylbenzo[b]furan analogs evaluated for anticancer properties, the compound with a methoxy group at C-6 (an analog of 6-methoxy-2-phenylbenzo[b]furan) displayed markedly higher activity. nih.gov When comparing the antiproliferative activities of compounds with methoxy groups at C-6 versus C-7, a clear advantage is seen for the C-6 substitution. nih.gov Specifically, a compound with a C-6 methoxy group and a C-3 methyl group was found to be 3 to 10 times more active than a similar compound with the methoxy group shifted to the C-7 position. nih.gov
Table 1: Impact of Methoxy and Methyl Group Position on Antiproliferative Activity
| Compound Analog | R³ | R⁶ | R⁷ | Relative Potency |
|---|---|---|---|---|
| Analog 1 | H | -OCH₃ | H | High |
| Analog 2 | -CH₃ | -OCH₃ | H | Very High (2-4x > Analog 1) |
| Analog 3 | -CH₃ | H | -OCH₃ | Moderate (3-10x < Analog 2) |
Data synthesized from research findings. nih.gov
Substituents on the C-2 phenyl ring also play a pivotal role in modulating the biological activity of this compound analogs. The nature, position, and number of substituents can affect the molecule's electronic properties, hydrophobicity, and steric profile, thereby influencing how it binds to its target.
Studies have shown that introducing halogen atoms, such as chlorine or fluorine, to the phenyl ring can be beneficial for cytotoxic activity. nih.gov This is often attributed to both their electron-withdrawing nature and their ability to form halogen bonds, which can enhance binding affinity. nih.gov The para position on the phenyl ring is frequently cited as the optimal location for such substitutions to maximize activity. nih.gov For example, 2-(4-Chlorophenyl)-7-methoxybenzo[b]furan was identified as having the highest activity in a series of compounds evaluated for promoting estrogen biosynthesis. nih.gov
Furthermore, the presence of multiple substituents, such as two methoxy groups on the phenyl ring, has been investigated. Disubstitution on the phenyl ring has been shown to reduce cytotoxicity in some contexts while enhancing DNA-ligand stability and conferring a high degree of radioprotection in others. researchgate.net
Modification of the furan (B31954) ring portion of the scaffold, particularly at the C-3 position, is another key aspect of SAR for this compound class. The introduction of a small alkyl group, such as a methyl (-CH₃) group, at the C-3 position has been shown to significantly boost antiproliferative activity. nih.gov
In comparative studies, the addition of a C-3 methyl group to a this compound backbone resulted in a two- to four-fold increase in potency compared to the unsubstituted version. nih.gov This enhancement of activity suggests that the methyl group may provide a crucial steric or hydrophobic interaction within the binding site of the target protein, leading to a more stable and effective compound-target complex. It has also been suggested that a substituent at the C-2 position helps maintain a specific conformation required for activity. nih.gov
Correlation between Electronic Properties and Activity
The biological activity of this compound and its analogs is strongly correlated with their electronic properties. The distribution of electron density across the molecule, influenced by its various substituents, dictates the types of non-covalent interactions it can form with its biological target.
Similarly, substituents on the C-2 phenyl ring contribute to the electronic profile. Electron-donating groups can enhance the cytotoxic properties of the benzofuran structure. nih.gov Conversely, in some systems, the presence of an electron-donating group can deactivate other parts of the molecule. beilstein-journals.org The strategic placement of electron-rich groups, such as methoxy and methyl substituents, has been noted to result in successful synthesis yields, underscoring the influence of electronics on the molecule's stability and reactivity. mdpi.com
Steric Factors in Molecular Interactions
Steric factors, which relate to the size and shape of the molecule and its substituents, are critical in determining how well this compound can fit into the binding site of its biological target.
The C-2 position of the benzofuran core is often oriented towards a gap in its target protein, such as between tubulin subunits, which allows it to accommodate relatively large substituents without causing detrimental steric clashes. nih.gov This provides an opportunity for designing analogs with modified phenyl rings or other large groups at C-2 to optimize interactions. Altering a 2-benzylbenzofuran to a 2-alkylbenzofuran, for example, can be done to improve the steric effect and charge distribution of the compound. nih.gov The addition of a small methyl group at the C-3 position, as mentioned earlier, also introduces a specific steric feature that has been proven to enhance activity, likely by improving the fit within a hydrophobic pocket of the target. nih.gov
Pharmacophore Modeling and Design Principles for Targeted Research
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to exert a specific biological activity. youtube.com For the 2-phenylbenzo[b]furan scaffold, pharmacophore models serve as a blueprint for designing new, more potent, and selective analogs.
A typical pharmacophore model for a benzofuran derivative might include features such as:
Aromatic Rings: Representing the benzofuran and phenyl components, which often engage in hydrophobic and π-π stacking interactions. researchgate.net
Hydrogen Bond Acceptors: The oxygen atom of the furan ring and the methoxy group are key hydrogen bond acceptors.
Hydrogen Bond Donors: If hydroxyl groups are present, they can act as hydrogen bond donors. nih.gov
Hydrophobic Features: Alkyl groups, such as a C-3 methyl, can be modeled as hydrophobic centers.
These models are developed either based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). youtube.com For benzofuran derivatives, pharmacophore models have been developed for various activities, including anticonvulsant and topoisomerase inhibition. nih.govresearchgate.net In one model, the phenyl ring of a benzofuran moiety was mapped to a hydrophobic region of its target. nih.gov
By integrating SAR data with pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) studies—which correlate variations in physicochemical properties with biological activity—researchers can establish clear design principles. nih.govplos.org For this compound, these principles guide the rational design of new compounds with optimized substituent patterns for enhanced therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
